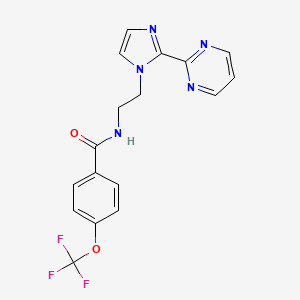

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide

描述

This compound features a benzamide core substituted with a trifluoromethoxy group at the para position and a pyrimidinyl-imidazole ethyl chain at the amide nitrogen. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the pyrimidinyl-imidazole moiety contributes to target binding, likely through hydrogen bonding and π-π interactions.

属性

IUPAC Name |

N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N5O2/c18-17(19,20)27-13-4-2-12(3-5-13)16(26)24-9-11-25-10-8-23-15(25)14-21-6-1-7-22-14/h1-8,10H,9,11H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBVVCTZEQUVXKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=NC=CN2CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structure

The compound features several notable structural components:

- Pyrimidine Ring: A six-membered aromatic heterocycle containing nitrogen.

- Imidazole Ring: A five-membered ring with two nitrogen atoms.

- Trifluoromethoxy Group: A strong electron-withdrawing group that enhances the compound's reactivity.

Molecular Formula

The molecular formula of this compound is CHFNO, with a molecular weight of approximately 348.3 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The trifluoromethoxy group enhances binding affinity and selectivity towards these targets, potentially leading to significant therapeutic effects.

In Vitro Studies

Recent studies have demonstrated the compound's efficacy in inhibiting various kinases associated with cancer progression. For example, it has shown inhibitory activity against:

- EGFR (Epidermal Growth Factor Receptor): Inhibition rates up to 92% were observed at specific concentrations .

- VEGFR (Vascular Endothelial Growth Factor Receptor): Significant inhibition ranging from 16% to 48% was reported .

In Vivo Studies

In vivo studies are critical for understanding the pharmacokinetics and dynamics of the compound. Preliminary results indicate:

- Favorable absorption and distribution profiles in animal models.

- Potential for oral bioavailability, which is crucial for therapeutic applications.

Case Studies

- Anticancer Activity: A study evaluated the compound's activity against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism was linked to the modulation of key signaling pathways involved in cell proliferation and apoptosis.

- Kinase Inhibition: A series of kinase inhibition assays revealed that the compound exhibits high selectivity for certain kinases, making it a candidate for targeted cancer therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Imidazole core | Anticancer |

| Compound B | Pyrimidine derivative | Antimicrobial |

| Compound C | Trifluoromethyl group | Kinase inhibitor |

This table highlights how this compound compares with other compounds in terms of structure and biological activity.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, their modifications, and reported biological activities:

Key Structural and Functional Insights:

Substituent Effects on Target Binding: The trifluoromethoxy group in the target compound likely improves membrane permeability and resistance to oxidative metabolism compared to methoxy or halogenated analogs (e.g., VNI’s dichlorophenyl group) . Pyrimidine vs.

Enzyme Inhibition :

- VFV’s difluorobiphenyl group enhances steric complementarity with CYP51’s hydrophobic pocket, explaining its superior potency over VNI . Similarly, the trifluoromethoxy group in the target compound may optimize interactions with CYP enzymes or other targets.

- Compound 8d’s styryl-benzamide structure demonstrates that extended conjugation (e.g., styryl groups) can enhance CYP24A1 inhibition by facilitating π-stacking with heme cofactors .

Antimicrobial Activity: The thienopyrimidine-benzamide hybrids in show that fused heterocyclic systems (e.g., thieno[2,3-d]pyrimidine) improve activity against Gram-positive bacteria and fungi, likely by disrupting membrane integrity or inhibiting biosynthetic enzymes .

常见问题

Q. What are the established synthetic routes for N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide?

The compound can be synthesized via multi-step protocols involving coupling reactions. A common approach involves:

- Step 1 : Preparation of intermediates like styrylbenzoic acids or pyrimidine derivatives.

- Step 2 : Activation of the carboxylic acid group (e.g., using coupling agents like DCC or HATU) for amide bond formation.

- Step 3 : Reaction with 2-(pyrimidin-2-yl)-1H-imidazole derivatives under basic conditions (e.g., K₂CO₃ in DMF) . Purification is typically achieved via column chromatography, with structural validation by NMR and LC-MS .

Q. Which spectroscopic methods are critical for characterizing this compound?

- ¹H/¹³C NMR : To confirm the imidazole, pyrimidine, and trifluoromethoxybenzamide moieties (e.g., δ ~8.0 ppm for pyrimidine protons, δ ~7.5–8.5 ppm for aromatic benzamide protons) .

- LC-MS/HRMS : To verify molecular weight and purity (e.g., [M+H]⁺ peaks matching calculated values) .

- HPLC : To assess purity (>95% is typical for biological assays) .

Q. What are the primary biological targets of this compound?

The compound is structurally analogous to CYP51 (sterol 14α-demethylase) inhibitors like VNI derivatives, which target fungal enzymes. It may also inhibit CYP24A1 (vitamin D metabolism) due to similarities with styrylbenzamide inhibitors . Preliminary assays should prioritize these enzymes using recombinant protein models .

Advanced Research Questions

Q. How do structural modifications influence CYP51 inhibition potency?

- Imidazole substitution : Replacement with triazoles (e.g., 1,2,4-triazole) reduces steric hindrance, enhancing binding to the CYP51 heme iron .

- Trifluoromethoxy group : Increases lipophilicity, improving membrane permeability and metabolic stability .

- Pyrimidine orientation : Meta-substitution on benzamide optimizes π-π stacking with Phe residues in the enzyme active site . Comparative IC₅₀ studies using Aspergillus fumigatus CYP51 crystallography (e.g., PDB 5TZ1) can validate these effects .

Q. What crystallographic insights explain the compound’s binding to fungal CYP51?

Structural studies of VNI analogs complexed with CYP51 reveal:

- Heme coordination : The imidazole nitrogen binds to the heme iron, forming a critical axial ligand interaction .

- Hydrogen bonding : The trifluoromethoxy group interacts with Tyr118 and Ser507 via water-mediated H-bonds, stabilizing the complex .

- Hydrophobic contacts : The pyrimidine ring occupies a pocket lined with Leu376 and Met508, reducing off-target effects .

Q. How can resistance mechanisms (e.g., CYP51 mutations) be addressed in antifungal research?

- Mutation profiling : Test against clinically relevant mutants (e.g., Candida albicans CYP51 Y132H or A. fumigatus G54W) using microsomal assays .

- Backup substituents : Introduce bulkier groups (e.g., 4-chlorophenyl) to maintain binding despite mutations .

- Combination therapy : Pair with efflux pump inhibitors (e.g., FK506) to mitigate azole resistance .

Q. What pharmacokinetic challenges arise with this compound, and how can they be mitigated?

- Low solubility : Use prodrug strategies (e.g., esterification of the benzamide) or co-solvents like PEG-400 .

- Hepatic clearance : Introduce deuterium at metabolically vulnerable sites (e.g., imidazole-CH₂) to slow CYP3A4-mediated oxidation .

- Plasma stability : Evaluate in vitro microsomal assays (human/rodent) to identify degradation hotspots .

Notes on Evidence Contradictions

- CYP24A1 vs. CYP51 targeting : While highlights CYP24A1 inhibition by styrylbenzamides, the compound’s structural similarity to VNI derivatives () prioritizes CYP51 as the primary target. Researchers should validate both pathways in parallel .

- Synthetic protocols : uses styryl intermediates, while employs alkylation with RCH₂Cl. Cross-validate yields and purity under varying conditions (e.g., solvent, catalyst) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。